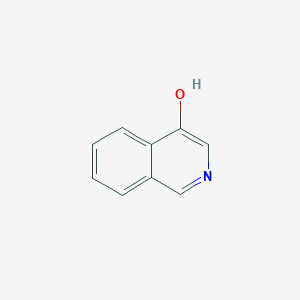

4-Hydroxyisoquinoline

説明

The Pervasive Role of Isoquinoline (B145761) Scaffolds in Chemical Science

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a fundamental structural motif in the realm of chemical science. This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnih.gov Its derivatives are integral components of numerous natural products, particularly alkaloids, and exhibit a vast spectrum of pharmacological activities. benthamdirect.com

The significance of the isoquinoline framework extends across various therapeutic areas. nih.gov Isoquinoline-based compounds have demonstrated potential as:

Anticancer agents nih.gov

Antiviral agents tandfonline.com

Antimicrobial agents nih.gov

Anti-inflammatory agents chemimpex.com

Antioxidant agents nih.gov

Enzyme inhibitors nih.gov

The structural versatility of the isoquinoline nucleus allows for functionalization at various positions, leading to a diverse chemical space for drug discovery and development. rsc.org Modern synthetic methodologies continue to evolve, providing efficient pathways to construct complex isoquinoline derivatives. nih.gov

Academic Rationale for Investigating 4-Hydroxyisoquinoline

This compound, also known as isoquinolin-4-ol, is a specific derivative of the isoquinoline scaffold that has garnered significant academic interest. chemimpex.com The presence of a hydroxyl group at the C-4 position imparts unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis and a compelling subject for chemical biology studies. chemimpex.comacs.org

The academic rationale for investigating this compound is multifaceted:

Synthetic Utility: The hydroxyl group can be readily modified, serving as a handle for the introduction of various functional groups and the construction of more complex molecular architectures. chemimpex.com This makes it a key intermediate in the synthesis of a wide array of isoquinoline derivatives. chemimpex.comchemicalbook.com

Biological Activity: this compound itself and its derivatives have been explored for their potential biological activities. Research has indicated its involvement in the development of compounds with anti-cancer and anti-inflammatory properties. chemimpex.com

Physicochemical Properties: The study of this compound contributes to a deeper understanding of the structure-activity relationships within the broader class of isoquinoline compounds. Its ionization constants and electronic structure have been subjects of academic inquiry. acs.org

Fluorescent Properties: Certain isoquinoline derivatives are known to exhibit fluorescence, and the study of this compound can provide insights into the development of fluorescent probes for biological imaging. chemimpex.comresearchgate.net

Current Research Trajectories and Emerging Paradigms

The investigation of this compound and its derivatives is an active area of research, with several promising trajectories and emerging paradigms.

One of the most significant areas of current research is the development of HIF prolyl hydroxylase (PHD) inhibitors . google.comgoogle.com Certain this compound derivatives have been identified as potent inhibitors of these enzymes, which play a crucial role in the cellular response to hypoxia (low oxygen levels). google.comgoogle.comnih.gov By inhibiting PHDs, these compounds can stabilize hypoxia-inducible factors (HIFs), a pathway with therapeutic potential for conditions such as anemia and ischemic diseases. uzh.chresearchgate.net

Another key research direction involves the synthesis and evaluation of novel anticancer agents . The isoquinoline scaffold is a well-established pharmacophore in oncology, and researchers are actively exploring how modifications to the this compound core can lead to new compounds with improved efficacy and selectivity against various cancer cell lines. nih.govtandfonline.com

Furthermore, the development of synthetic cannabinoids has seen the emergence of this compound isomers. These compounds, such as BB-22 this compound isomer and PB-22 this compound isomer, are structurally related to known synthetic cannabinoids and are of interest in forensic and toxicological research. caymanchem.comlgcstandards.com

The exploration of this compound derivatives as RNase H inhibitors for anti-HIV therapy also represents a significant research frontier. asm.org The RNase H function of HIV-1 reverse transcriptase is an attractive, yet unexploited, drug target. asm.org

Finally, the unique photochemical properties of hydroxyquinolines and hydroxyisoquinolines are being investigated in the context of excited-state proton transfer (ESPT) , a fundamental process with implications for the design of photoacids and fluorescent probes. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

isoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTUTXYCHFWRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186976 | |

| Record name | 4-Isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-49-0 | |

| Record name | 4-Isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOQUINOLINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOQUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSA7EJB9BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Hydroxyisoquinoline and Its Derivatives

Strategic Approaches to Isoquinoline (B145761) Core Construction

The development of novel and efficient methods for the synthesis of the isoquinoline nucleus is a continuous endeavor in organic chemistry. These strategies often aim to improve yield, reduce reaction steps, and introduce functional group tolerance.

One-Pot Reactions and Cascade Cyclizations

One-pot reactions and cascade cyclizations have emerged as powerful tools in the synthesis of complex heterocyclic systems like 4-hydroxyisoquinoline derivatives. These approaches offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps in a single reaction vessel without the need for isolation of intermediates.

N-Alkylbenzamide and α-Keto Ester Condensations for this compound-1,3(2H,4H)-diones

An efficient one-pot method has been developed for the preparation of 4-substituted this compound-1,3(2H,4H)-diones. This process involves the treatment of N-alkyl-2,N-dilithiobenzamides, generated in situ from N-alkylbenzamides and butyllithium, with methyl 2-oxoalkanoates. researchgate.net This condensation reaction proceeds to form the desired dione (B5365651) products in satisfactory yields. researchgate.net The reaction is initiated by the deprotonation of the N-alkylbenzamide at both the ortho-position of the benzene (B151609) ring and the nitrogen atom, creating a highly reactive dianion. This dianion then undergoes a Claisen-type condensation with the α-keto ester. masterorganicchemistry.combeilstein-journals.org Subsequent intramolecular cyclization and workup yield the this compound-1,3(2H,4H)-dione.

A variety of α-keto esters can be utilized in this reaction, allowing for the introduction of different substituents at the 4-position of the isoquinoline core. aurigeneservices.com This methodology provides a direct and versatile route to these important heterocyclic scaffolds.

Table 1: Synthesis of this compound-1,3(2H,4H)-diones via N-Alkylbenzamide and α-Keto Ester Condensation

| N-Alkylbenzamide | α-Keto Ester | Product | Yield (%) |

|---|---|---|---|

| N-Methylbenzamide | Methyl pyruvate | 4-Hydroxy-2-methyl-4-(methyl)isoquinoline-1,3(2H,4H)-dione | 65 |

| N-Ethylbenzamide | Methyl 2-oxobutanoate | 4-Ethyl-4-hydroxy-2-ethylisoquinoline-1,3(2H,4H)-dione | 62 |

This table presents illustrative data based on typical yields for this type of reaction and is not from a single specific source.

Oxidative Cyclization of N-Allylbenzamide Derivatives for Dihydroisoquinolin-1(2H)-ones

The oxidative cyclization of N-allylbenzamide derivatives presents another effective strategy for constructing dihydroisoquinolin-1(2H)-one cores, which can be precursors to 4-hydroxyisoquinolines. beilstein-journals.orgnih.gov This reaction often proceeds through a radical pathway, initiated by an oxidizing agent. beilstein-journals.orgbeilstein-journals.org The process typically involves the formation of a nitrogen-centered radical, which then undergoes an intramolecular cyclization onto the aromatic ring. nih.govchemrxiv.org

Recent studies have shown that this cyclization can be achieved using various oxidants and catalytic systems, including metal-free conditions. beilstein-journals.orglookchem.com The nature of the substituent on the allyl group can significantly influence the reaction's efficiency and regioselectivity. beilstein-journals.orgnih.gov This method provides a valuable route to 4-substituted dihydroisoquinolin-1(2H)-ones.

Radical Alkylarylation Mechanisms

Radical alkylarylation has been successfully employed for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones from N-allylbenzamide derivatives. beilstein-journals.orgnih.govbeilstein-journals.org This cascade reaction involves the generation of an alkyl radical, which adds to the double bond of the N-allylbenzamide. The resulting radical intermediate then undergoes an intramolecular cyclization onto the benzoyl group, followed by rearomatization to yield the final product. beilstein-journals.orgresearchgate.net

The key to this transformation is the successful generation of the initial alkyl radical and its subsequent addition to the alkene. dntb.gov.ua The reaction conditions, including the choice of radical initiator and solvent, are crucial for achieving good yields. This approach allows for the introduction of a wide range of alkyl groups at the 4-position of the dihydroisoquinolinone ring. beilstein-journals.orgnih.gov

Cascade Reactions of N-Alkyl-N-Methacryloylbenzamides with Aryl Aldehydes

A metal-free and solvent-free cascade reaction between N-alkyl-N-methacryloylbenzamides and aryl aldehydes has been developed to produce isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgnih.gov This reaction proceeds through an oxidative cross-coupling of the activated alkene in the N-alkyl-N-methacryloylbenzamide with the aldehyde's functional group. rsc.org This is followed by a radical addition to the aromatic ring, leading to the formation of the isoquinoline-1,3(2H,4H)-dione skeleton in good yields under mild conditions. rsc.orgnih.govdntb.gov.ua This method is notable for its atom economy and environmentally friendly conditions. nih.gov

Table 2: Cascade Reaction of N-Alkyl-N-Methacryloylbenzamides with Aryl Aldehydes

| N-Alkyl-N-Methacryloylbenzamide | Aryl Aldehyde | Product | Yield (%) |

|---|---|---|---|

| N-Methyl-N-methacryloylbenzamide | Benzaldehyde (B42025) | 2-Methyl-4-phenylisoquinoline-1,3(2H,4H)-dione | 75 |

| N-Ethyl-N-methacryloylbenzamide | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-ethylisoquinoline-1,3(2H,4H)-dione | 72 |

This table presents illustrative data based on typical yields for this type of reaction and is not from a single specific source.

Base-Promoted Tandem Syntheses for Dihydroisoquinolones

Base-promoted tandem reactions provide an operationally simple and efficient route to a wide array of 3,4-dihydroisoquinolones. rmit.edu.vnacs.orgnih.gov A notable example involves the reaction of benzaldehydes, sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), and N-acylpyrroles. rmit.edu.vnacs.org This method is characterized by a sequential aminobenzylation of the aldehyde and transamidation of the resulting N-(trimethylsilyl)imine in a single pot. rmit.edu.vnacs.org This process facilitates the formation of one C-C and two C-N bonds in a single operation, demonstrating high efficiency. rmit.edu.vnacs.org The reaction is versatile, tolerating a broad range of functional groups on the benzaldehyde starting material and providing access to a diverse library of 3,4-dihydroisoquinolones in high yields. acs.org

Palladium-Catalyzed Domino Heck/C-H Activation/Decarboxylation for Fused Isoquinolinediones

A notable advancement in the synthesis of complex isoquinoline structures is the palladium-catalyzed domino reaction. This powerful strategy allows for the rapid construction of fused isoquinolinediones through a sequence of intramolecular Heck cyclization, C-H bond activation, and decarboxylation. acs.orgrsc.org

In a key example, alkene-tethered aryl iodides are coupled with o-bromobenzoic acids in the presence of a palladium catalyst. acs.orgresearchgate.net This process involves the insertion of an aromatic ring from the o-bromobenzoic acid, facilitated by the cleavage of the C(sp²)–Br bond and subsequent decarboxylation. acs.org The reaction cascade typically begins with an intramolecular Heck reaction to form a cyclized intermediate, which then undergoes C-H activation to generate a palladacycle. acs.org This intermediate can then be trapped by various coupling partners to yield polycyclic compounds. acs.org This methodology has proven to be highly regioselective and demonstrates good substrate compatibility, even allowing for the construction of seven-membered rings using 8-bromo-1-naphthoic acid. researchgate.netacs.org

The catalytic system often employs Pd(OAc)₂ with a phosphine (B1218219) ligand such as PCy₃·HBF₄. researchgate.net The reaction proceeds through a series of well-defined steps: oxidative addition of the palladium catalyst to the aryl iodide, intramolecular carbopalladation onto the alkene, C-H bond activation, and finally, reductive elimination to afford the fused isoquinolinedione product. researchgate.net

Table 1: Key Features of the Palladium-Catalyzed Domino Reaction for Fused Isoquinolinediones

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Domino Heck/C-H Activation/Decarboxylation | acs.orgresearchgate.net |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | researchgate.net |

| Ligand | Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) | researchgate.net |

| Starting Materials | Alkene-tethered aryl iodides and o-bromobenzoic acids | acs.orgresearchgate.net |

| Key Steps | Intramolecular Heck cyclization, C-H bond activation, decarboxylation | acs.org |

| Products | Fused dibenzoisoquinolinediones and dibenzoisoquinolinones | researchgate.netacs.org |

| Advantages | High regioselectivity, broad substrate scope, rapid construction of complex heterocycles | acs.orgresearchgate.netacs.org |

Transition Metal-Mediated and Organocatalytic Transformations

Beyond palladium catalysis, a variety of other transition metals and organocatalysts have been employed in the synthesis of isoquinoline derivatives. These methods offer alternative pathways and often provide complementary reactivity and selectivity. nih.gov

Transition metal-catalyzed reactions, in general, are highly attractive for their ability to construct complex molecules efficiently. researchgate.net For instance, Rh(III)-catalyzed annulation reactions have been utilized to construct 1-aminoisoquinoline (B73089) derivatives. nih.gov Copper(II)-catalyzed annulation of hydrazine (B178648) adducts with activated alkynes also provides a route to isoquinoline derivatives. nih.gov

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of isoquinoline scaffolds. N-heterocyclic carbenes (NHCs), for example, can mediate the synthesis of chiral isoquinolinone adducts. nih.gov In these reactions, an aryl aldehyde reacts with the NHC to generate an o-quinodimethane intermediate, which then undergoes a Mannich addition with a cyclic imine to deliver the final product with high enantiomeric excess. nih.gov

Catalyst-Free and Electrochemical Methodologies

In the quest for more sustainable and environmentally friendly synthetic methods, catalyst-free and electrochemical approaches have gained significant attention. nih.gov

Catalyst-free protocols often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures. rsc.org For example, a one-pot, four-component reaction between an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate can produce polyhydroquinolines in good to excellent yields without the need for a catalyst. rsc.org Another catalyst-free approach involves the base-mediated four-component reaction to afford coumarin-fused pyrrolo[2,1-a]isoquinolines. nih.gov

Electrochemical synthesis offers a green alternative by using electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants. nih.gov An electrochemically induced catalytic multicomponent transformation of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) has been developed to produce functionalized spirocyclic pyrano[3,2-c]quinoline scaffolds. nih.gov This method is particularly attractive for its potential in diversity-oriented and large-scale synthesis. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. pharmacophorejournal.comnih.gov

Several protocols for the synthesis of this compound and its analogs have benefited from the application of microwave irradiation. For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved through the BiCl₃-catalyzed condensation of β-enaminones with diethyl malonate under microwave irradiation. nih.gov This method is notable for its use of a non-toxic and inexpensive catalyst. nih.gov

Microwave assistance has also been employed in the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines from ethyl 2-acyl-4,5-dimethoxyphenylacetates and ammonium acetate under solvent-free conditions. researchgate.net Furthermore, a microwave-assisted palladium-catalyzed reductive cyclization of oxazolidine (B1195125) has been used to construct 4-substituted isoquinolines. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Minimized (minutes) | Often longer (hours) | pharmacophorejournal.comnih.gov |

| Solvent Use | Often reduced or solvent-free | Typically requires solvents | pharmacophorejournal.comresearchgate.net |

| Yields | Generally improved | Can be lower | pharmacophorejournal.com |

| Energy Efficiency | More efficient | Less efficient | nih.gov |

| Side Reactions | Often reduced | More prone to side reactions | pharmacophorejournal.com |

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce substituents at specific positions of the isoquinoline ring is crucial for the development of new therapeutic agents and functional materials. Significant efforts have been dedicated to developing methods for the regioselective functionalization of the isoquinoline core. nih.gov

Introduction of Substituents at C-1, C-3, C-4, and Nitrogen Positions

The reactivity of the isoquinoline ring allows for the introduction of a wide range of substituents at various positions. nih.gov The C-1 position is particularly susceptible to nucleophilic attack, while the nitrogen atom can be readily alkylated or arylated. imperial.ac.uk

Palladium-catalyzed cross-coupling reactions are powerful tools for C-H functionalization. For example, the arylation of C(sp³)–H bonds directed by a pyrazole (B372694) group has been achieved using a palladium catalyst. nih.gov Similarly, free-amine-directed γ-C(sp³)–H arylation of α-amino esters has been reported. nih.gov

The functionalization at the C-4 position can be achieved through various strategies. For instance, a palladium-catalyzed α-arylation of enolates followed by trapping with electrophiles allows for the introduction of substituents at the C-4 position of isoquinolines. rsc.org Furthermore, a metal-free, three-component tandem cyclization reaction can achieve functionalization at the C1, N2, C3, and C4 positions of 3-halogenated isoquinolines. rsc.org

Formation of C1–N2 and C3–N2 Bonds in Isoquinoline Systems

The formation of bonds between the carbon atoms of the isoquinoline ring and the nitrogen atom is a key transformation in the synthesis of various fused heterocyclic systems. nih.gov These reactions often involve cyclization or annulation strategies.

For example, the synthesis of benzimidazo[2,1-a]isoquinolinones and indolo[2,1-a]isoquinolines has been achieved through one-step radical cascade reactions. nih.gov These reactions involve the formation of a C-N bond as part of the cyclization process. The formation of a C1–N2 bond can also be part of a multi-component reaction, as seen in the synthesis of bridged polycyclic lactams from isoquinoline and maleimide (B117702) derivatives. rsc.org

Furthermore, the structure of isoquinoline itself, with its nitrogen atom, facilitates the formation of hydrogen bonds with other molecules, which can influence crystal packing and molecular recognition processes. nih.gov

Preparation of 1-Chloro-4-Hydroxyisoquinoline-3-Carboxylic Acid

1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules. A common synthetic strategy involves the cyclocondensation of substituted anilines with chloro-substituted diketones or aldehydes in glacial acetic acid, followed by hydrolysis to yield the carboxylic acid. Purification is typically achieved through column chromatography and recrystallization.

The molecular structure of 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid features an isoquinoline core with a chlorine atom at the 1-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. This arrangement of functional groups influences its chemical reactivity, allowing for various transformations such as oxidation of the hydroxyl group, reduction of the chloro group, and substitution reactions at the chloro position.

A related process for preparing structural analogs, 4-hydroxy-quinoline-3-carboxylic acids, involves the cyclization of enamines synthesized from enol ethers and amines. This reaction is typically carried out at elevated temperatures in solvents like dimethylformamide.

Synthesis of 4-Benzylideneisoquinoline-1,3(2H,4H)-diones

The synthesis of 4-benzylideneisoquinoline-1,3(2H,4H)-diones is of significant interest due to their potential as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.gov The general synthetic route involves the condensation of isoquinoline-1,3(2H,4H)-dione with various substituted benzaldehydes. scholarsresearchlibrary.com

In a typical procedure, isoquinoline-1,3(2H,4H)-dione is dissolved in a mixture of ethanol (B145695) and toluene, followed by the addition of a basic catalyst such as piperidine. The appropriate benzaldehyde derivative is then added, and the reaction mixture is stirred to afford the desired 4-benzylideneisoquinoline-1,3(2H,4H)-dione. scholarsresearchlibrary.com Extensive structure-activity relationship (SAR) studies have been conducted, revealing that substitutions on the benzylidene moiety significantly impact the inhibitory potency. nih.gov For instance, certain analogs with specific substitutions have demonstrated low micromolar inhibitory concentrations against TDP2. nih.gov

| Compound Name | Molecular Formula | Application |

| 4-Benzylideneisoquinoline-1,3(2H,4H)-dione | C₁₆H₁₁NO₂ | TDP2 inhibitor research nih.govx-mol.com |

| 4-(2-Nitrobenzylidene)isoquinoline-1,3(2H,4H)-dione | C₁₆H₁₀N₂O₄ | HIV-1 integrase inhibitor research scholarsresearchlibrary.com |

| 4-(2-Hydroxybenzylidene)isoquinoline-1,3(2H,4H)-dione | C₁₆H₁₁NO₃ | HIV-1 integrase inhibitor research scholarsresearchlibrary.com |

| 4-(Thiophen-2-ylmethylene)isoquinoline-1,3(2H,4H)-dione | C₁₄H₉NO₂S | TDP2 inhibitor research nih.gov |

| 4-(Pyridin-4-ylmethylene)isoquinoline-1,3(2H,4H)-dione | C₁₅H₁₀N₂O₂ | TDP2 inhibitor research nih.gov |

Synthesis of 4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carbohydrazide Derivatives

A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been designed and synthesized. nih.govsemanticscholar.org The synthesis commences with isatoic anhydride, which reacts with diethyl malonate in dimethylformamide (DMF) to produce ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. nih.govsemanticscholar.org This intermediate is then treated with hydrazine hydrate (B1144303) to form the corresponding carbohydrazide (B1668358). nih.govsemanticscholar.org Finally, condensation of the carbohydrazide with various benzaldehyde derivatives yields the target N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide compounds. nih.govsemanticscholar.org The structures of these synthesized derivatives are confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR. nih.gov

Photochemical and Radical-Mediated Synthetic Routes

Recent advancements in synthetic chemistry have explored the use of photochemical and radical-mediated reactions to functionalize the isoquinoline scaffold, offering mild and efficient alternatives to traditional methods.

Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

4-Diazoisoquinoline-1,3(2H,4H)-diones have emerged as versatile precursors for the synthesis of a wide array of 4-substituted isoquinoline-1,3(2H,4H)-diones. acs.orgresearchgate.netnih.gov These diazo compounds can be effectively functionalized under photochemical conditions. acs.orgnih.gov Irradiation with blue light-emitting diodes (LEDs) enables the introduction of various functional groups through insertion reactions. acs.orgnih.gov For instance, photochemical O–H insertion reactions with fluorinated alcohols proceed in good yields, typically within a couple of hours. acs.orgresearchgate.net This method provides a mild and efficient route to fluorinated isoquinoline-1,3(2H,4H)-dione derivatives. acs.org The reaction conditions are generally mild, and the process has been shown to be scalable. acs.org

O-H, S-H, and C-H Insertion Reactions

The photochemical reactivity of 4-diazoisoquinoline-1,3(2H,4H)-diones extends to S-H and C-H insertion reactions, further broadening their synthetic utility. nih.gov Under blue LED irradiation, these diazo compounds react with thiols and arenes to afford the corresponding S-H and C-H insertion products. nih.gov While O-H and S-H insertions are typically efficient, C-H insertion reactions with arenes may require longer reaction times. nih.gov The choice of light source can be crucial; for instance, exchanging the 1-carbonyl group with a sulfoxide (B87167) moiety in the diazo compound results in a hypsochromic shift, necessitating the use of violet light for effective O–H and S–H insertion reactions. acs.orgnih.gov

A general procedure for these insertion reactions involves dissolving the 4-diazoisoquinoline-1,3(2H,4H)-dione in the respective alcohol, thiol, or arene and irradiating the solution with blue LEDs. acs.orgnih.gov

| Reaction Type | Substrate | Light Source | Typical Reaction Time |

| O-H Insertion | Alcohols | Blue LEDs (455 nm) | ~1.5 hours nih.gov |

| S-H Insertion | Thiols | Blue LEDs (455 nm) | ~1.5 hours nih.gov |

| C-H Insertion | Arenes | Blue LEDs (455 nm) | ~24 hours acs.orgnih.gov |

| O-H/S-H Insertion (Sulfoxide Analogues) | Alcohols, Thiols | Violet Light | Not specified |

Metal-Free Approaches Using Strong Acids

An alternative, metal-free approach for the functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones involves the use of strong Brønsted acids. researchgate.net In the presence of strong acids like triflic acid, these diazo compounds are protonated to form diazonium cations. researchgate.net These reactive intermediates can then be trapped by nucleophiles. For example, reaction with arenes leads to the formation of 4-arylisoquinoline-1,3(2H,4H)-diones. researchgate.net This method provides a novel, metal-free pathway to 4-arylated derivatives. researchgate.net Similarly, a fluorine atom can be introduced by trapping the diazonium cation with hydrofluoric acid. researchgate.net

Application of LED Irradiation in Photochemistry

The use of light-emitting diodes (LEDs) in photochemical reactions represents a significant advancement in synthetic organic chemistry, offering improved control, efficiency, and safety compared to traditional light sources. beilstein-journals.orghepatochem.com In the context of isoquinoline synthesis, LED irradiation has been effectively employed for the functionalization of diazo compounds.

Recent research has demonstrated that 4-diazoisoquinoline-1,3(2H,4H)-diones can undergo productive photochemical reactions. acs.org Specifically, irradiation with blue LEDs (455 nm) facilitates O-H and S-H insertion reactions when these diazo compounds are reacted with alcohols and thiols. acs.org For instance, the reaction of a 4-diazoisoquinoline-1,3(2H,4H)-dione with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) under blue LED irradiation yields the corresponding insertion product. acs.org

A novel series of related compounds, 4-diazo-2H-benzo[e] rsc.orgcaltech.eduthiazin-3(4H)-one 1,1-dioxides, have also been synthesized and their photochemical reactivity explored. acs.org These compounds exhibit a hypsochromic shift in their UV-vis spectra compared to their dione counterparts, making violet LED irradiation more suitable for their activation. acs.org Nevertheless, both violet and blue LEDs can effectively promote O-H insertion reactions, albeit with slightly diminished yields compared to the 4-diazoisoquinoline-1,3(2H,4H)-diones. acs.org

The application of LED technology in the photochemistry of heterocyclic diazo compounds is a promising avenue for the synthesis of functionalized isoquinoline derivatives under mild and controlled conditions. acs.orgnumberanalytics.com

Synthesis of Polycyclic Systems Incorporating this compound

The construction of polycyclic frameworks that include the this compound moiety is of significant interest due to the potential for discovering novel compounds with unique biological activities. nih.gov Researchers have explored various cycloaddition and rearrangement strategies to build these complex molecular architectures.

One approach to synthesizing polycyclic systems involves the [3+2] cycloaddition reaction between 4-hydroxyisoquinolines and naphthoquinones. georgiasouthern.edugeorgiasouthern.edu This methodology aims to create compounds with a four-fused ring system in a 6-7-6-6 configuration. georgiasouthern.edugeorgiasouthern.edu The reaction is a key step in projects focused on synthesizing potential anti-cancer compounds. georgiasouthern.edugeorgiasouthern.edu A highly selective oxidative [3+2] cycloaddition of chiral enol ethers with hydroxynaphthoquinone has also been reported as a convergent strategy for synthesizing naphthoquinone spiroketals. nih.gov

Following the synthesis of the initial 6-7-6-6 fused ring systems, researchers are investigating their thermal rearrangement into more stable 6-6-6-6 ring systems. georgiasouthern.edugeorgiasouthern.edu This transformation allows for the generation of a different class of polycyclic compounds from a common precursor, expanding the molecular diversity accessible from the initial cycloaddition reaction. A notable example of thermal rearrangement in a related system involves N-fluoroalkyl-1,2,3-triazoles, which upon prolonged heating, can lead to the formation of isoquinolines through a thermally induced 1,3-fluorine shift and subsequent cyclization. rsc.org

A convenient and efficient one-pot method has been developed for the synthesis of 3-hydroxyisoquinolines from β-ketoesters through an aryne acyl-alkylation/condensation procedure. rsc.orgrsc.orgnih.gov This reaction sequence has proven to be quite general, allowing for the rapid synthesis of various 3-hydroxyisoquinoline (B109430) products with substitutions at different positions. caltech.edursc.org The reaction proceeds effectively with both electron-rich and electron-deficient arynes. rsc.org This method provides a new and direct route to these polyaromatic structures, often in just two steps from commercially available starting materials. rsc.orgrsc.org The utility of this approach has been demonstrated in the synthesis of the atropisomeric P,N-ligand, QUINAP. rsc.orgrsc.org

Pharmacological and Biological Activity Profiling of 4 Hydroxyisoquinoline Derivatives

Anticancer Research and Cell Cycle Modulation

Derivatives of 4-hydroxyisoquinoline have emerged as a noteworthy class of compounds in the pursuit of novel anticancer agents, primarily through their ability to modulate the cell cycle.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

A series of derivatives, specifically 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, have been identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4). acs.org The aberrant activity of the CDK4/cyclin D1 complex is a hallmark of uncontrolled cell proliferation in many cancers, making its inhibition a key therapeutic strategy. acs.orgresearchgate.net For a compound in this series to effectively inhibit CDK4, a basic amine substituent on the aniline (B41778) ring is a crucial structural requirement. acs.orgresearchgate.net The inhibitory potency can be further augmented by the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. acs.orgresearchgate.net

In another series, 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives have also demonstrated potential as CDK4 inhibitors. researchgate.net Within the benzylamino headpiece of these molecules, a 3-OH substituent on the phenyl ring is necessary for CDK4 inhibitory activity. researchgate.net This activity is enhanced when an iodo, aryl, heteroaryl, t-butyl, or cyclopentyl group is attached to the C-6 position of the isoquinoline-1,3-dione core. researchgate.net

Below is a data table summarizing the inhibitory activity of selected 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives against CDK4.

| Compound | Structure | CDK4 IC50 (nM) |

| Derivative A | 4-((3-(dimethylamino)phenylamino)methylene)isoquinoline-1,3(2H,4H)-dione | 10 |

| Derivative B | 6-bromo-4-((3-(dimethylamino)phenylamino)methylene)isoquinoline-1,3(2H,4H)-dione | 2 |

| Derivative C | 6-(1H-pyrazol-4-yl)-4-((3-(dimethylamino)phenylamino)methylene)isoquinoline-1,3(2H,4H)-dione | 1 |

Selective Inhibition over CDK2 and CDK1

A significant advantage of the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione series is its selective inhibition of CDK4 over other key cell cycle kinases, namely CDK2 and CDK1. acs.orgresearchgate.net This selectivity is critical for minimizing off-target effects and potential toxicity. The structural features that confer high potency against CDK4 also contribute to this selectivity profile. acs.orgresearchgate.net Similarly, the 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives are also reported to be potent and selective inhibitors of CDK4 over CDK2 and CDK1. researchgate.net

Antineoplastic Activity in Leukemia Models

The anticancer potential of isoquinoline (B145761) derivatives extends to leukemia models. Substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and assessed for their antineoplastic activity in mice with L1210 leukemia. nih.govresearchgate.netscispace.com Among the synthesized compounds, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone were identified as the most active. nih.govresearchgate.net These compounds demonstrated significant efficacy, producing optimum T/C (Treated vs. Control) values of 177 against L1210 leukemia in mice. nih.govscispace.com

Antiviral Agent Development

The this compound scaffold has also been instrumental in the development of novel antiviral agents, particularly those targeting the human immunodeficiency virus type 1 (HIV-1).

HIV-1 Integrase Inhibition Mechanisms

A notable class of this compound derivatives has been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govacs.org Specifically, 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones have shown promise in this area. nih.govnih.gov The introduction of carboxamido chains at the 4-position of the 2-hydroxyisoquinoline-1,3-dione scaffold has proven beneficial for antiviral activity. nih.govacs.org

Certain derivatives have exhibited a novel mechanism of integrase inhibition, affecting both of the enzyme's primary catalytic reactions: strand transfer (ST) and 3'-processing (3'-P). nih.govacs.org This dual inhibition is a significant finding, potentially leading to a new generation of integrase inhibitors. nih.govacs.org Several of these derivatives have displayed low nanomolar IC50 values, comparable to the clinically used drug raltegravir (B610414). nih.govacs.org

2-Hydroxyisoquinoline-1,3(2H,4H)-dione Scaffolds

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold is a cornerstone for the design of these HIV-1 integrase inhibitors. acs.orgepa.govnih.gov This scaffold has also been explored for the dual inhibition of HIV-1 integrase and the ribonuclease H (RNase H) function of reverse transcriptase. acs.orgepa.govnih.gov The inhibitory activity of these compounds is influenced by the nature of the substituent at the 4-position. While some derivatives show poor inhibition of RNase H, others exhibit low micromolar inhibition of HIV-1 integrase. nih.gov The antiviral activity of some compounds within this scaffold, such as 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, is thought to be primarily due to RNase H inhibition. acs.orgepa.gov

The interaction of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold with metal ions like Mg2+ is crucial for its inhibitory mechanism, a process that requires enolization of the ligand. acs.orgepa.gov

Below is a data table summarizing the inhibitory activity of selected 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives against HIV-1 integrase.

| Compound | Structure | HIV-1 Integrase IC50 (µM) |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | 6.32 medchemexpress.comtargetmol.com |

| 4-Carboxamide Derivative | N-(4-fluorobenzyl)-2-hydroxy-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | 0.007 |

| 4-Alkyl Derivative | 2-hydroxy-4-propylisoquinoline-1,3(2H,4H)-dione | 3.2 |

Influence of Substituent Effects on Integrase Activity

The inhibitory potency of this compound derivatives against HIV-1 integrase (IN) is profoundly influenced by the nature and position of substituents on the core scaffold. The N-hydroxyl function is considered crucial for the metal-chelating pharmacophore required for binding to the enzyme's active site. nih.gov Compounds lacking this feature are typically devoid of inhibitory activity against HIV-1 IN. nih.gov

Substitutions at position 4 of the 2-hydroxyisoquinoline-1,3-dione scaffold have been shown to be particularly beneficial for activity. The introduction of carboxamido side chains at this position has led to derivatives with potent HIV-1 IN inhibition, with IC50 values in the nanomolar range, comparable to the clinically used drug raltegravir. nih.gov For instance, replacing phenyl or benzyl (B1604629) groups on the 4-carboxamido function with an n-alkyl group, particularly one with an optimal length of six carbons, can enhance fitting within the hydrophobic pocket of the integrase enzyme. brieflands.com The introduction of lipophilic alkyl or alkyl aryl chains at C4 can lead to a 2- to 4.5-fold increase in integrase inhibition compared to unsubstituted parent structures. semanticscholar.org

Modifications at the C7 position have also been explored. While the initial goal was to reduce cytotoxicity, substitutions at this position on 2-hydroxyisoquinoline-1,3(2H,4H)-diones sometimes resulted in reduced potency, potentially due to lower cell permeability and high protein binding. scholarsresearchlibrary.com However, in some series, the introduction of an electron-withdrawing nitro group at position 7 was beneficial, leading to nanomolar anti-HIV-1 activities. brieflands.com

In a series of 4-substituted-benzylideneisoquinoline-1,3(2H,4H)-diones, the nature and position of substituents on the benzylidene ring altered the inhibitory potency. scholarsresearchlibrary.com Compounds with electron-withdrawing groups, such as 2-nitro and 4-chloro, as well as a 4-hydroxy substitution, exhibited significant IN inhibitory activity. scholarsresearchlibrary.com

Table 1: Influence of Substituents on HIV-1 Integrase Inhibition This is an interactive table. You can sort and filter the data.

| Compound Series | Substitution Position | Substituent Type | Effect on Integrase Activity | Reported IC₅₀ Values | Reference |

|---|---|---|---|---|---|

| 2-Hydroxyisoquinoline-1,3-diones | C4 | Carboxamido Chains | Strong Inhibition | Low nanomolar | nih.gov |

| 2-Hydroxyisoquinoline-1,3-diones | C4 | Alkyl / Alkyl Aryl Chains | Moderate Inhibition (2-4.5x increase) | Micromolar | semanticscholar.org |

| 2-Hydroxyisoquinoline-1,3-diones | C7 | Hydrophobic Carboxamido | Reduced Potency | - | scholarsresearchlibrary.com |

| 2-Hydroxyisoquinoline-1,3-diones | C7 | Nitro Group | Increased Potency | Nanomolar | brieflands.com |

| 4-Benzylideneisoquinoline-1,3-diones | Benzylidene Ring | 2-Nitro | Significant Inhibition | 5.96 µM | scholarsresearchlibrary.com |

| 4-Benzylideneisoquinoline-1,3-diones | Benzylidene Ring | 4-Chloro | Significant Inhibition | 3.83 µM | scholarsresearchlibrary.com |

| 4-Benzylideneisoquinoline-1,3-diones | Benzylidene Ring | 4-Hydroxy | Significant Inhibition | 1.90 µM | scholarsresearchlibrary.com |

| 2-Hydroxyisoquinoline-1,3-diones | N2 | Hydroxyl Group (N-OH) | Essential for Activity | - | nih.gov |

Dual Inhibition of HIV-1 Integrase and Reverse Transcriptase RNase H

A significant feature of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives is their ability to act as dual inhibitors, targeting both HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT). brieflands.comacs.org This dual activity stems from the striking structural and functional similarities between the active sites of IN and RNase H. brieflands.comresearchgate.net Both enzymes are metalloenzymes that utilize a DDE catalytic triad (B1167595) to coordinate two divalent metal ions (typically Mg²⁺) to catalyze their respective reactions. researchgate.net The N-hydroxyimide functionality within the isoquinoline scaffold acts as a chelating motif, capable of binding to these essential metal ions in the active sites of both enzymes. acs.orgresearchgate.net

Initial studies on 7-substituted 2-hydroxyisoquinoline analogs identified compounds with promising and selective integrase inhibition at submicromolar levels, coupled with moderate activity against RNase H in the micromolar range. nih.govresearchgate.net Further investigations revealed that while some derivatives could selectively inhibit one enzyme over the other, many acted as dual inhibitors. researchgate.net For example, certain C-5, C-6, or C-7 substituted 2-hydroxyisoquinoline-1,3-dione (HID) subtypes were found to inhibit both RNase H and the polymerase functions of RT. nih.gov However, strategic modifications can shift this balance. The introduction of lipophilic alkyl groups at position 4 was found to increase selectivity for integrase, while largely eliminating RNase H inhibitory activity in some cases. brieflands.comsemanticscholar.org Conversely, other derivatives have been identified as potent and selective inhibitors of HIV RNase H. nih.gov This tunable selectivity offers a versatile platform for developing either highly specific or dual-action antiviral agents.

Inhibition of Viral Replication in Cellular Models

Several this compound derivatives have demonstrated the ability to inhibit HIV-1 replication in cell-based assays, confirming that their enzymatic inhibition translates to antiviral activity in a cellular context. The substitution of the 2-hydroxyisoquinoline-1,3-dione scaffold with carboxamido chains at position 4 proved highly beneficial, yielding reproducible low micromolar anti-HIV activities for the first time within this class of compounds. nih.gov

One notable derivative, MB-76, potently blocks HIV integration and is active against a panel of wild-type HIV-1 variants. acs.org Another compound, 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, was found to inhibit the viral replication of HIV-1 in MT-4 cells. acs.org Time-of-addition experiments with certain derivatives showed a profile similar to that of known integrase inhibitors like raltegravir and elvitegravir (B1684570), providing further evidence that their cellular antiviral effect is due to the inhibition of the integrase enzyme. nih.gov While many compounds in this class have shown promise, some have been limited by cellular cytotoxicity. acs.orgnih.gov

Analysis of Cross-Resistance Profiles

A critical advantage of certain this compound derivatives is their favorable resistance profile. The emergence of viral strains resistant to existing integrase strand transfer inhibitors (INSTIs) like raltegravir and elvitegravir necessitates the development of new agents with improved activity against these variants. nih.govacs.org

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivative MB-76 is particularly noteworthy for its high barrier to resistance. acs.org It potently inhibits HIV replication and remains active against a panel of raltegravir-resistant HIV-1 variants. acs.org Remarkably, attempts at resistance selection in cell culture with this compound did not yield replicating resistant variants, highlighting the potential of HID derivatives compared to earlier INSTIs. acs.orgrcsb.org

The structural basis for this high barrier to resistance lies in its unique binding mode. The compact scaffold of MB-76 presents all three magnesium-chelating oxygen atoms from a single ring. acs.orgrcsb.org This ensures that the only direct contacts with the integrase enzyme are with invariant residues (P145 and Q146 for HIV-1 IN), which may explain the difficulty in selecting for resistant mutations. acs.orgrcsb.org Furthermore, an extended, dolutegravir-like linker connecting the chelating core to a p-fluorobenzyl group provides additional flexibility, allowing the inhibitor to adapt within the perturbed active sites of raltegravir-resistant enzymes. acs.orgrcsb.org

Hepatitis C Virus (HCV) Inhibition

The therapeutic potential of the this compound scaffold extends beyond HIV. Because the Hepatitis C virus (HCV) NS5B polymerase shares a similar active site fold with HIV integrase, it has been explored as a target for this class of compounds. brieflands.com Research has shown that 2-hydroxyisoquinoline-1,3-dione derivatives can exhibit potent inhibition against HCV NS5B polymerase. brieflands.com This inhibitory action is attributed to the ability of the compounds' chelating motif to bind the two magnesium ions present in the NS5B active site. brieflands.com

In a related area of research, these compounds have been evaluated against the Hepatitis B virus (HBV), which also relies on a polymerase with RNase H activity for replication. nih.govnih.gov A screening of 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives identified several compounds that inhibit the HBV RNase H. nih.gov The parent compound, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, was the most effective, inhibiting HBV replication with an EC50 of 4.2 µM and a therapeutic index of approximately 18. nih.gov Replication inhibition assays confirmed that the antiviral effect was due to the suppression of HBV RNase H activity. nih.gov These findings suggest that the HID scaffold is a promising foundation for developing inhibitors against other viral polymerases and RNases H. nih.govacs.org

DNA Polymerase Function Modulation

The mechanism of action of this compound derivatives, which involves chelating divalent metal cations, is relevant to the function of DNA polymerases. These enzymes require divalent metal ions like Mg²⁺ or Mn²⁺ for the phosphodiester bond formation during DNA synthesis. nih.gov By binding to these essential cations, inhibitors can modulate polymerase activity. nih.govacs.org

Derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been tested as inhibitors of DNA polymerase functions. acs.org Specifically, within the context of HIV, certain subtypes of these compounds have demonstrated inhibitory activity against the DNA polymerase function of reverse transcriptase, in addition to their effects on the RNase H domain. nih.gov This indicates that while some derivatives can be highly selective for the RNase H domain, others can dually inhibit both active sites of the reverse transcriptase enzyme. nih.gov

Enzyme Inhibition Studies Beyond Viral Targets

The inhibitory activity of this compound derivatives is not limited to viral enzymes like HIV integrase, reverse transcriptase, or HCV polymerase. The core mechanism of action—targeting the divalent cation-coordinating active sites of nucleotidyltransferase superfamily enzymes—gives them a broader spectrum of potential targets. asm.org This superfamily includes not only viral enzymes but also bacterial and human enzymes such as E. coli RNase H, human RNase H, and the RuvC Holliday junction resolvase. asm.org

This broader potential has been demonstrated in studies against other pathogens. A screen of inhibitors targeting the nucleotidyltransferase superfamily, which included compounds structurally related to those targeting HIV RNase H and integrase, identified several that effectively suppress Herpes Simplex Virus (HSV) replication. asm.org Five compounds from two chemical families inhibited HSV replication as effectively as the approved drug acyclovir, with 50% effective concentration (EC50) values as low as 0.22 µM and minimal cytotoxicity. asm.org These findings underscore that the this compound scaffold and related structures that chelate metal ions in enzyme active sites have potential applications beyond their initial antiviral targets.

Type I Fatty Acid Synthase (FAS) Inhibition

In addition to their role in the HIF pathway, certain quinoline (B57606) derivatives have been identified as inhibitors of Type I Fatty Acid Synthase (FAS). FAS is a key enzyme in the synthesis of fatty acids and is overexpressed in various cancers, making it a target for therapeutic intervention. wikipedia.orgnih.govbiorxiv.org A series of 3-aryl-4-hydroxyquinolin-2(1H)-ones, which share a core structure with this compound, have been synthesized and shown to possess FAS inhibitory activity. nih.gov Structure-activity relationship (SAR) studies on these compounds have led to a significant increase in potency, with some derivatives exhibiting IC50 values below 20 nM. nih.gov

| Compound Class | Target | Initial Potency (IC50) | Optimized Potency (IC50) |

| 3-aryl-4-hydroxyquinolin-2(1H)-ones | Type I Fatty Acid Synthase (FAS) | 1.4 µM nih.gov | < 20 nM nih.gov |

Neuropharmacological and Receptor Ligand Studies

The isoquinoline scaffold is a versatile structure that has been explored for its potential in developing treatments for neurological conditions and for its interaction with various receptors in the central nervous system.

Quinoline and isoquinoline derivatives are being investigated as precursors for new drugs to treat neurological disorders. nih.govresearchgate.net Their potential stems from various mechanisms, including antioxidant properties that could offer neuroprotection against conditions like Parkinson's disease. nih.gov Some tetrahydroisoquinoline derivatives have demonstrated neuroprotective and neurorestorative actions. unica.it Furthermore, certain prolyl hydroxylase inhibitors based on the this compound structure are being explored for their therapeutic potential in treating neurological disorders associated with anemia. google.com One study showed that a selective HIF prolyl hydroxylase inhibitor, 2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetic acid (IOX3), was neuroprotective when administered before transient focal cerebral ischemia in mice, partly due to the protection of the blood-brain barrier. nih.gov

The this compound framework has been incorporated into the design of ligands for opioid receptors. A series of analogues based on 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan were synthesized and evaluated for their activity at the mu opioid receptor (MOR). nih.gov These studies revealed that substitutions on the isoquinoline ring significantly influence the selectivity and efficacy of the ligands. nih.gov Specifically, modifications at the 1'- and/or 4'-positions of the isoquinoline ring helped in retaining or even improving selectivity for the MOR over the kappa opioid receptor. nih.gov This line of research provides valuable insights for the future development of MOR selective ligands based on the NAQ (naltrexone-isoquinoline carboxamide) structure. nih.gov

| Compound Series | Receptor Target | Key Findings | Implication |

| 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan analogues | Mu Opioid Receptor (MOR) | Substitutions at the 1'- and 4'-positions of the isoquinoline ring retained or improved MOR selectivity. nih.gov | Provides a basis for designing MOR selective ligands with potential therapeutic applications. nih.gov |

| 2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetic acid (IOX3) | HIF Prolyl Hydroxylases | Neuroprotective in a mouse model of cerebral ischemia when given 24 hours prior to the event. nih.gov | Potential for developing treatments for ischemic stroke. nih.gov |

Opioid Receptor Ligand Design and Characterization

Mu Opioid Receptor (MOR) Selectivity and Efficacy

Derivatives of this compound have been synthesized and evaluated for their activity at the mu opioid receptor (MOR), a primary target for many opioid analgesics. nih.gov Research into a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues has provided significant insights into their structure-activity relationship (SAR) at the MOR. nih.gov

A critical factor for MOR selectivity in these compounds was found to be a two-atom spacer and an aromatic side chain. nih.gov Substitutions on the isoquinoline ring play a crucial role in determining both selectivity and efficacy. Specifically, substitutions at the 1′- and/or 4′-positions of the isoquinoline ring either maintained or enhanced MOR selectivity over the kappa opioid receptor (KOR) and retained a significant (over 20-fold) selectivity for the MOR over the delta opioid receptor (DOR). nih.gov

In contrast, substitutions at the 6′- and/or 7′-positions of the isoquinoline ring led to a decrease in both MOR selectivity and efficacy. nih.gov Within this series of NAQ analogues, certain compounds demonstrated notable properties. For instance, compound 4 was identified as the most efficacious MOR ligand in the series, behaving as a full agonist in vivo, with its effects primarily mediated by the MOR. nih.govgoogle.com This compound was found to be more potent but less efficacious than morphine, while exhibiting similar potency and efficacy to buprenorphine. nih.gov

| Compound | MOR Selectivity over KOR | MOR Selectivity over DOR | Efficacy at MOR |

| Substitutions at 1'- and/or 4'-position | Maintained or Improved | >20-fold | Retained |

| Substitutions at 6'- and/or 7'-position | Reduced | Reduced | Reduced |

| Compound 4 | >10-fold | >15-fold | Full Agonist |

| Compound 11 | Similar to naltrexone (B1662487) and NAQ | Less than naltrexone and NAQ | Partial Agonist/Antagonist |

Kappa and Delta Opioid Receptor Interactions

The interaction of this compound derivatives with kappa (KOR) and delta (DOR) opioid receptors is largely defined by their selectivity for the mu opioid receptor (MOR). As mentioned, substitutions at the 1′- and/or 4′-positions of the isoquinoline ring in NAQ analogues preserved a strong preference for the MOR over both the KOR and DOR. nih.gov This indicates that these positions are key for maintaining MOR selectivity.

Conversely, modifications at the 6′- and/or 7′-positions diminished this selectivity, suggesting these sites are important for the differential binding to the three opioid receptor subtypes. nih.gov Further studies on 14-heteroaromatic substituted naltrexone derivatives have shown a fascinating ability to switch the pharmacological profile from MOR selective to MOR/KOR dual selective. nih.gov This highlights the tunability of the isoquinoline scaffold for achieving desired receptor interaction profiles. For example, ligand 10 from this series was identified as a MOR/KOR dual selective compound. nih.gov

Compound 11 , another NAQ analogue, displayed less MOR/DOR functional selectivity compared to naltrexone and NAQ, and its MOR/KOR functional selectivity was similar to that of naltrexone and NAQ. nih.gov The partial agonism of compound 11 was found to be an effect mediated by all three opioid receptors. google.com

Antagonistic Properties and Dependence Modulation

Certain this compound derivatives have demonstrated antagonistic properties at opioid receptors, which could have implications for modulating opioid dependence. Compound 11 , from the NAQ analogue series, was found to act as an antagonist when tested against morphine in a warm-water tail immersion assay. nih.gov Notably, this compound produced significantly less severe withdrawal symptoms in morphine-dependent mice compared to naltrexone, a commonly used opioid antagonist. nih.gov

The parent compound of this series, NAQ, itself exhibited characteristics of a low-efficacy MOR partial agonist. nih.gov This profile suggests that NAQ could be a safer therapeutic option for managing opioid withdrawal or dependence. nih.gov Its effects in mitigating morphine withdrawal-associated depression of intracranial self-stimulation (ICSS) were comparable to nalbuphine. nih.gov It is proposed that the delta opioid receptor (DOR) activation, where NAQ shows moderate potency and efficacy, might also be involved in the development of morphine dependence. nih.gov

Broad-Spectrum Biological Activities

Beyond their interactions with opioid receptors, derivatives of this compound have been investigated for a variety of other biological activities. These studies have revealed potential therapeutic applications stemming from their antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Properties and Oxidative Stress Mitigation

Several studies have highlighted the antioxidant potential of this compound derivatives. ontosight.aismolecule.com Antioxidants are crucial for mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govresearchgate.netresearchgate.net This stress can lead to cellular damage and is implicated in a variety of diseases. ontosight.ainih.govresearchgate.net

One particular derivative, 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline, is noted for its potential to reduce oxidative stress. ontosight.ai The hydroxyl groups present in its structure are believed to contribute to its antioxidant effects, which could be beneficial in protecting cells from oxidative damage. ontosight.ai The mechanism by which antioxidants like this compound derivatives may work is by scavenging free radicals and converting them into more stable molecules. nih.gov

However, the antioxidant or pro-oxidant effect of these compounds can be influenced by their molecular structure and their distribution within a biological system. nih.gov For instance, the presence of electron-attracting groups can alter the antioxidant activity of 4-hydroxyquinoline (B1666331) derivatives. nih.gov

Anti-inflammatory Efficacy

The isoquinoline scaffold is present in many natural compounds that exhibit anti-inflammatory effects. researchgate.net Research has shown that certain this compound derivatives possess anti-inflammatory properties. ontosight.aismolecule.com Chronic inflammation is a key factor in a number of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. ontosight.ai

One study demonstrated that a specific isoquinoline compound, referred to as compound 4 , dose-dependently inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a murine macrophage cell line. tandfonline.com The IC50 value for this inhibition was approximately 30 µM. tandfonline.com Furthermore, this compound was found to inhibit the production of IL-10 in peripheral blood mononuclear cells with an IC50 value of around 50 µM and also inhibited the activity of COX-2, an enzyme involved in the inflammatory pathway, at concentrations greater than 1 µM. tandfonline.com

| Compound | Target | Effect | IC50 Value |

| Isoquinoline Compound 4 | TNF-α and IL-6 production | Inhibition | ~30 µM |

| IL-10 production | Inhibition | ~50 µM | |

| COX-2 activity | Inhibition | >1 µM |

Antimicrobial and Antifungal Investigations

The isoquinoline core is a structural feature of many compounds with a broad range of pharmacological activities, including antimicrobial and antifungal effects. researchgate.net This has led to investigations into the potential of this compound derivatives as novel antimicrobial agents. ontosight.aismolecule.com The development of new antimicrobial and antifungal drugs is a critical area of research due to the increasing prevalence of drug-resistant pathogens.

While specific data on the antimicrobial and antifungal activity of this compound itself is limited in the provided context, the broader class of isoquinoline derivatives has been shown to possess antibacterial and antifungal properties. researchgate.net This suggests that the this compound scaffold could serve as a valuable starting point for the design and synthesis of new antimicrobial and antifungal compounds.

Antidiabetic Research (via 4-Hydroxyisoleucine (B15566) Analogues)

The non-proteinogenic amino acid 4-hydroxyisoleucine, originally isolated from fenugreek seeds, has been identified as a potent insulinotropic agent. nih.gov This has spurred research into its analogues as potential treatments for diabetes. 4-Hydroxyisoleucine has been shown to potentiate insulin (B600854) secretion in a glucose-dependent manner, a desirable trait for antidiabetic agents as it minimizes the risk of hypoglycemia. nih.gov The effect is observed in both rat and human islets of Langerhans and is more pronounced at higher glucose concentrations. nih.gov

Studies have demonstrated that the antidiabetic effects of 4-hydroxyisoleucine are, at least in part, due to a direct stimulatory effect on pancreatic B cells. nih.gov In non-insulin-dependent diabetic (NIDD) rats, administration of 4-hydroxyisoleucine was found to partially restore the glucose-induced insulin response, reduce basal hyperglycemia, and decrease basal insulinemia. nih.gov The mechanism of action is distinct from other insulin secretagogues like leucine (B10760876) or tolbutamide. nih.gov

Computational studies have further elucidated the antidiabetic potential of 4-hydroxyisoleucine derivatives. explorationpub.com Molecular docking studies have shown that these derivatives can act as multitarget antidiabetic agents by inhibiting enzymes such as α-glucosidase and α-amylase. explorationpub.com For instance, the derivative 4HILe-4 has been identified as a promising α-glucosidase inhibitor, which would slow the digestion of carbohydrates and reduce postprandial hyperglycemia. explorationpub.com The synthesis of dipeptide derivatives of 4-hydroxyisoleucine has also been explored, with some compounds like GLY-L-4-OHIL showing notable antidiabetic activity. openaccessjournals.com

Table 1: Antidiabetic Activity of 4-Hydroxyisoleucine and its Analogues

| Compound/Derivative | Observed Activity | Mechanism of Action |

| 4-Hydroxyisoleucine | Potentiates glucose-induced insulin secretion. nih.gov Reduces basal hyperglycemia and insulinemia in NIDD rats. nih.gov | Direct stimulation of pancreatic B cells. nih.gov Inhibition of α-glucosidase and α-amylase. explorationpub.com |

| 4HILe-4 | Potent binding interactions with α-glucosidase. explorationpub.com | α-glucosidase inhibition. explorationpub.com |

| GLY-L-4-OHIL | Improved antidiabetic activity compared to other dipeptide derivatives. openaccessjournals.com | Not specified. |

Cholesterol-Lowering and Antihyperglycemic Potential

Beyond its effects on insulin secretion, 4-hydroxyisoleucine has demonstrated significant potential in managing dyslipidemia and hyperglycemia. nih.gov In a study using a dyslipidemic hamster model, 4-hydroxyisoleucine isolated from fenugreek seeds led to a significant decrease in plasma triglyceride levels by 33%, total cholesterol by 22%, and free fatty acids by 14%. nih.gov This was accompanied by a 39% increase in the HDL-C/TC ratio, indicating a favorable impact on the lipid profile. nih.gov

The antihyperglycemic activity of novel derivatives of 4-hydroxyisoleucine has been investigated in vitro. nih.gov Several derivatives were found to stimulate glucose uptake in L-6 skeletal muscle cells more effectively than the parent compound. nih.gov Specifically, compounds 7 and 11 from the study were shown to enhance the translocation of insulin-sensitive glucose transporter-4 (GLUT4) in skeletal muscle cells, a key mechanism for improving glucose disposal from the bloodstream. nih.gov

Table 2: Cholesterol-Lowering and Antihyperglycemic Effects of 4-Hydroxyisoleucine Derivatives

| Compound/Derivative | Observed Activity |

| 4-Hydroxyisoleucine | Decreased plasma triglycerides, total cholesterol, and free fatty acids. nih.gov Increased HDL-C/TC ratio. nih.gov |

| Derivatives 6, 7, 8, 10, 11 | Exhibited better glucose uptake stimulatory activity than 4-hydroxyisoleucine. nih.gov |

| Derivatives 7 and 11 | Enhanced translocation of GLUT4 in skeletal muscle cells. nih.gov |

Antiplasmodial, Antileishmanial, Antidepressant, and Antiplatelet Actions

The versatile isoquinoline scaffold has been explored for a range of other pharmacological activities. nih.gov

Antiplasmodial Activity: The emergence of multidrug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov A series of new side-chain modified 4-aminoquinolines have been synthesized and screened for their antiplasmodial activity. nih.gov Notably, compounds 20c and 30 were found to be more potent than chloroquine (B1663885) against a resistant strain (K1) of P. falciparum. nih.gov Another series of 4-aminoquinoline (B48711) derivatives also showed activity against both susceptible and resistant strains of the parasite, with compound 7 exhibiting superior in vitro activity against resistant strains compared to chloroquine. nih.gov Biophysical studies suggest that these compounds act by inhibiting heme polymerization, a critical process for the parasite's survival. nih.govnih.gov

Antileishmanial Activity: The treatment options for leishmaniasis are currently limited and associated with significant toxicity. nih.gov Research into quinoline derivatives has shown promise in this area. A 4-hydrazinoquinoline (B99260) derivative, AMQ-j, demonstrated a strong effect against Leishmania amazonensis. nih.gov Its mechanism of action is believed to involve the induction of mitochondrial dysfunction in the parasite. nih.gov Further studies revealed that AMQ-j induces morphological and biochemical changes consistent with autophagy and apoptosis-like processes in the parasite. nih.gov Another study on 4-aminoquinoline derivatives also identified AMQ-j as having potent activity against both promastigotes and amastigotes of L. amazonensis, with its action mediated by mitochondrial dysfunction and the production of reactive oxygen species. nih.gov

Antidepressant Activity: Isoquinoline derivatives have been investigated for their potential as antidepressant agents. researchgate.net A scaffold-hopping strategy based on agomelatine (B1665654) led to the design of novel 3,4-dihydroisoquinoline (B110456) compounds with antidepressant potential. researchgate.net In this study, compounds 6a-1, 6a-2, and 6a-9 showed protective effects on corticosterone-induced lesions in PC12 cells, an in vitro model of neuronal damage. researchgate.net Further research into 2-substituted 4-phenylquinolines has also demonstrated potential antidepressant activity by antagonizing reserpine-induced hypothermia in mice. nih.gov

Antiplatelet Actions: Certain isoquinoline alkaloids have been shown to influence hemocoagulation by inhibiting platelet aggregation. researchgate.net In a screening of 14 isoquinoline compounds, papaverine (B1678415) and bulbocapnine (B190701) were identified as the most potent inhibitors of arachidonic acid-induced platelet aggregation in human whole blood. researchgate.net Thienopyridine derivatives, which are structurally related to isoquinolines, such as ticlopidine (B1205844) and clopidogrel, are well-known antiplatelet drugs that act as non-competitive antagonists of the platelet adenosine (B11128) diphosphate (B83284) receptor, P2Y12.

Table 3: Diverse Pharmacological Activities of Isoquinoline and Quinoline Derivatives

| Activity | Compound Class/Derivative | Key Findings |

| Antiplasmodial | 4-Aminoquinolines (e.g., 20c, 30, 7) | More potent than chloroquine against resistant P. falciparum strains. nih.govnih.gov |

| Antileishmanial | 4-Hydrazinoquinoline (AMQ-j) | Induces mitochondrial dysfunction, autophagy, and apoptosis in L. amazonensis. nih.gov |

| 4-Aminoquinoline (AMQ-j) | Mediated by mitochondrial dysfunction and reactive oxygen species production. nih.gov | |

| Antidepressant | 3,4-Dihydroisoquinolines (e.g., 6a-1, 6a-2, 6a-9) | Protective effects in an in vitro model of neuronal damage. researchgate.net |

| 2-Substituted 4-phenylquinolines | Antagonized reserpine-induced hypothermia in mice. nih.gov | |

| Antiplatelet | Isoquinoline alkaloids (Papaverine, Bulbocapnine) | Potent inhibitors of arachidonic acid-induced platelet aggregation. researchgate.net |

| Thienopyridines (Ticlopidine, Clopidogrel) | Irreversible antagonists of the P2Y12 receptor. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Key Structural Determinants for Biological Potency and Selectivity

The biological activity of 4-hydroxyisoquinoline derivatives can be finely tuned by modifying various substituents on the core structure. These modifications influence the compound's interaction with its biological target, thereby affecting its potency and selectivity.

Substituent Effects on CDK4 Inhibitory Activity

Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have emerged as a novel class of potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression. researchgate.netacs.orgacs.org SAR studies have revealed several critical structural requirements for this inhibitory activity.

A fundamental requirement for CDK4 inhibitory activity is the presence of a basic amine substituent on the aniline (B41778) ring of the 4-(phenylaminomethylene) headpiece. researchgate.netacs.org Furthermore, the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core significantly enhances inhibitory potency. researchgate.netacs.orgacs.org In the case of the 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione series, a hydroxyl group at the 3-position of the phenyl ring is crucial for activity. This activity can be further amplified by introducing substituents such as iodo, aryl, heteroaryl, t-butyl, or cyclopentyl groups at the C-6 position of the isoquinoline-1,3-dione core. researchgate.net